AMG-3969 -

AMG-3969

Catalog Number: EVT-8633179
CAS Number:
Molecular Formula: C21H20F6N4O3S
Molecular Weight: 522.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AMG-3969 was developed as part of a series of compounds aimed at modulating the activity of glucokinase by inhibiting its interaction with the glucokinase regulatory protein. It is classified under small molecule therapeutics targeting metabolic disorders, specifically diabetes. The compound has been synthesized and characterized through various chemical methods, which are detailed in subsequent sections.

Synthesis Analysis

Methods and Technical Details

The synthesis of AMG-3969 involves multiple steps, including the preparation of intermediate compounds. A notable method used in its synthesis is asymmetric synthesis, which allows for the generation of specific stereoisomers that enhance the compound's biological activity. Key steps include:

  1. Base-Promoted Isomerization: This process is crucial for forming the 2-alkynyl piperazine core structure of AMG-3969.
  2. Purification and Characterization: Following synthesis, AMG-3969 undergoes purification to eliminate impurities, followed by characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of AMG-3969 can be described by its chemical formula C12H14N4OC_{12}H_{14}N_{4}O and a molecular weight of approximately 230.26 g/mol. The compound features a piperazine ring substituted with an alkynyl group, which is essential for its interaction with the glucokinase regulatory protein.

  • Molecular Formula: C12H14N4OC_{12}H_{14}N_{4}O
  • Molecular Weight: 230.26 g/mol
  • Structural Features: The piperazine core and alkynyl substituent are critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

AMG-3969 participates in several chemical reactions, primarily involving:

  1. Binding Interactions: AMG-3969 binds to the glucokinase regulatory protein, disrupting its inhibitory effect on glucokinase.
  2. Kinetic Studies: The kinetics of binding have been characterized using stopped-flow spectrofluorometry, revealing an apparent dissociation constant (KdK_d) of approximately 3.0×109M3.0\times 10^{-9}M, indicating strong affinity for the target protein .

These reactions are essential for understanding how AMG-3969 exerts its pharmacological effects.

Mechanism of Action

Process and Data

The mechanism of action for AMG-3969 involves its binding to the glucokinase regulatory protein, which leads to:

  1. Disruption of GKRP-GK Interaction: By binding to GKRP, AMG-3969 effectively inhibits its ability to bind glucokinase, allowing for increased activity of glucokinase.
  2. Increased Glucose Metabolism: This disruption promotes the translocation of glucokinase from the nucleus to the cytoplasm, enhancing glucose utilization in liver cells .

The pharmacodynamic properties suggest that AMG-3969 can lower blood glucose levels significantly in diabetic models without affecting normoglycemic subjects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AMG-3969 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO) and has limited solubility in water.
  • Stability: It maintains stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Bioavailability: In vivo studies indicate good pharmacokinetic properties with a bioavailability rate around 75% in rat models .

These properties make AMG-3969 suitable for further development as a therapeutic agent.

Applications

Scientific Uses

AMG-3969 has several applications in scientific research:

  1. Diabetes Research: It serves as a tool to explore mechanisms underlying glucose metabolism and insulin sensitivity.
  2. Pharmacological Studies: Researchers utilize AMG-3969 to study drug interactions with metabolic pathways, particularly those involving glucokinase.
  3. Therapeutic Development: The compound shows promise for developing treatments targeting metabolic disorders related to impaired glucose regulation .
Introduction to Glucokinase–Glucokinase Regulatory Protein Interaction in Glucose Homeostasis

Role of Glucokinase and Glucokinase Regulatory Protein in Hepatic Glucose Sensing

Glucokinase (hexokinase IV) serves as a critical glucose sensor in hepatocytes, catalyzing the first committed step of glycolysis by phosphorylating glucose to glucose-6-phosphate. This reaction governs hepatic glucose uptake, glycogen synthesis, and suppression of endogenous glucose production. Glucokinase activity is dynamically regulated by its endogenous binding partner, Glucokinase Regulatory Protein, which functions as a competitive inhibitor. During fasting states, Glucokinase Regulatory Protein sequesters Glucokinase within the hepatocyte nucleus, forming an inactive complex that prevents futile glucose cycling. This sequestration is potentiated by fructose-6-phosphate, a glycolytic intermediate that stabilizes the Glucokinase–Glucokinase Regulatory Protein interaction [1] [4].

Upon postprandial glucose elevation, rising intracellular glucose concentrations promote conformational changes in Glucokinase that reduce its affinity for Glucokinase Regulatory Protein. Concurrently, fructose-1-phosphate—generated from dietary fructose metabolism—binds Glucokinase Regulatory Protein and induces its dissociation from Glucokinase. This dual mechanism enables rapid translocation of active Glucokinase to the cytoplasm, where it initiates glucose phosphorylation for storage and metabolism. This elegant shuttling system establishes Glucokinase Regulatory Protein as a metabolic switch that synchronizes hepatic glucose handling with nutritional status [3] [4].

Table 1: Metabolic Regulators of Glucokinase–Glucokinase Regulatory Protein Interaction

Effector MoleculeBinding TargetEffect on ComplexPhysiological Context
Fructose-6-phosphateGlucokinase Regulatory ProteinStabilizationFasting (promotes inhibition)
Sorbitol-6-phosphateGlucokinase Regulatory ProteinStabilizationFasting (promotes inhibition)
Fructose-1-phosphateGlucokinase Regulatory ProteinDisruptionPostprandial (releases Glucokinase)
GlucoseGlucokinaseConformational change reducing affinity for Glucokinase Regulatory ProteinPostprandial (promotes activation)

Pathophysiological Implications of Dysregulated Glucokinase–Glucokinase Regulatory Protein in Metabolic Disorders

Genetic studies have illuminated the central role of Glucokinase–Glucokinase Regulatory Protein dysregulation in metabolic diseases. The common missense variant Pro446Leu in Glucokinase Regulatory Protein (rs1260326) reduces Glucokinase Regulatory Protein's affinity for Glucokinase and blunts its response to fructose-6-phosphate. This results in constitutive Glucokinase activation, manifesting clinically through a paradoxical phenotype: carriers exhibit lower fasting glucose but elevated plasma triglycerides and increased risk of hypertriglyceridemia. This combination underscores the intricate coupling between glucose and lipid metabolism in the liver [3] [4] [6].

Rare loss-of-function variants in Glucokinase Regulatory Protein collectively associate with hypertriglyceridemia, though they do not segregate perfectly with lipid phenotypes due to modifier genes and environmental influences. Importantly, these variants demonstrate that impaired Glucokinase Regulatory Protein function does not inherently cause severe dysglycemia, supporting Glucokinase Regulatory Protein inhibition as a viable therapeutic strategy. Genome-wide association studies further link Glucokinase Regulatory Protein polymorphisms to numerous cardiometabolic traits, including type 2 diabetes mellitus susceptibility, elevated C-reactive protein, non-alcoholic fatty liver disease, and hyperuricemia, highlighting its pleiotropic influence on metabolic health [3] [4] [6].

Rationale for Targeting Glucokinase–Glucokinase Regulatory Protein Interaction in Diabetes Therapeutics

Direct Glucokinase activators (e.g., dorzagliatin) initially emerged as promising antidiabetic agents by enhancing Glucokinase activity in both pancreatic beta cells and hepatocytes. However, their unrestricted activation across tissues precipitated significant hypoglycemia risk and excessive triglyceride elevation, limiting clinical utility. This prompted exploration of tissue-specific strategies focused exclusively on hepatic Glucokinase modulation [5] [10].

Disrupting Glucokinase–Glucokinase Regulatory Protein offers a hepatoselective approach: By preventing nuclear sequestration of Glucokinase, cytoplasmic Glucokinase pools increase, amplifying glucose phosphorylation specifically in the liver. Crucially, this mechanism remains glucose-dependent—Glucokinase activation occurs proportionally to ambient glucose concentrations—thereby preserving physiological feedback inhibition during normoglycemia. This contrasts with direct activators that hyperactivate Glucokinase indiscriminately. Preclinical evidence confirms that Glucokinase Regulatory Protein disruption lowers glycemia exclusively in hyperglycemic models without affecting normoglycemic animals, mitigating hypoglycemia concerns [5] [9] [10].

Properties

Product Name

AMG-3969

IUPAC Name

2-[4-[4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

Molecular Formula

C21H20F6N4O3S

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)

InChI Key

SIFKNECWLVONIH-UHFFFAOYSA-N

Canonical SMILES

CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.